molecular formula C13H21N3 B14914254 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Katalognummer: B14914254
Molekulargewicht: 219.33 g/mol
InChI-Schlüssel: TXBULJOMSCUYSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C13H21N3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both pyridine and piperidine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with pyridine-based intermediates.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The pyridine and piperidine moieties allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the target molecule .

Vergleich Mit ähnlichen Verbindungen

    1-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.

    N-(Pyridin-2-ylmethyl)piperidin-4-amine: Similar structure but lacks the ethyl group.

    1-Ethylpiperidin-4-amine: Similar structure but lacks the pyridine moiety.

Uniqueness: 1-Ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine is unique due to the presence of both the ethyl group and the pyridine moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets .

Eigenschaften

Molekularformel

C13H21N3

Molekulargewicht

219.33 g/mol

IUPAC-Name

1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H21N3/c1-2-16-9-6-12(7-10-16)15-11-13-5-3-4-8-14-13/h3-5,8,12,15H,2,6-7,9-11H2,1H3

InChI-Schlüssel

TXBULJOMSCUYSB-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)NCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.